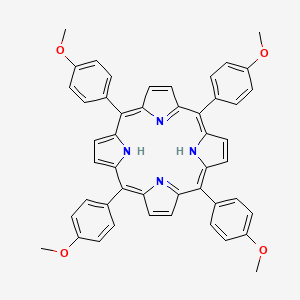

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJZHHAECOAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22112-78-3 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22112-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine (H₂TMPP), a symmetrically substituted meso-aryl porphyrin of significant interest in materials science, catalysis, and biomedical research.[1][2] We delve into the foundational synthetic methodologies, primarily the Adler-Longo and Lindsey methods, offering a comparative analysis to guide researchers in selecting the optimal strategy based on desired yield, scale, and substrate sensitivity. The narrative emphasizes the mechanistic principles governing porphyrin formation and provides detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, serving as a practical resource for the successful laboratory preparation of this versatile macrocycle.

Chapter 1: Introduction to Meso-Aryl Porphyrins

Porphyrins and their derivatives represent a class of heterocyclic macrocycles fundamental to biological processes and advanced technological applications.[3] As the core structure of heme in hemoglobin and cytochromes, they are central to oxygen transport and electron transfer.[4] Synthetic porphyrins, particularly meso-substituted analogues like Tetraphenylporphyrin (TPP), have emerged as invaluable platforms for research due to their tunable electronic properties, thermal stability, and capacity to chelate a vast array of metal ions.[1][3]

This compound (H₂TMPP), the focus of this guide, is a derivative of TPP distinguished by the presence of four methoxy groups at the para-positions of the meso-phenyl rings.[5][6] These electron-donating groups modify the electronic structure of the porphyrin core, influencing its photophysical properties and reactivity. This makes H₂TMPP a valuable precursor for creating functional materials for photodynamic therapy (PDT), chemical sensors, and as catalysts in biomimetic oxidation reactions.[2][7]

The synthesis of such meso-aryl porphyrins has evolved significantly from the pioneering but low-yielding Rothemund reaction, which required harsh conditions in a sealed tube.[3][8][9] Modern laboratory synthesis is dominated by two more practical and efficient approaches: the Adler-Longo method and the Lindsey synthesis.[10] The Adler-Longo method offers a straightforward one-pot procedure, while the Lindsey synthesis provides a milder, two-step route that often results in higher yields, especially for more complex substrates.[11][12] This guide will dissect these key methodologies to provide a clear path to the successful synthesis of H₂TMPP.

Chapter 2: Mechanistic Principles of Porphyrin Formation

The synthesis of a meso-tetraarylporphyrin is a fascinating example of molecular self-assembly, wherein eight smaller molecules—four pyrrole units and four aldehyde units—condense to form a highly symmetrical macrocycle. The process is broadly categorized into two critical stages: acid-catalyzed condensation to form a non-aromatic intermediate, followed by oxidation to yield the final, stable aromatic porphyrin.

Acid-Catalyzed Condensation

The reaction is initiated by the acid-catalyzed electrophilic substitution of the aldehyde's carbonyl carbon onto the electron-rich pyrrole ring.[13] This forms a carbinol intermediate that readily dehydrates to generate a reactive cation. This cation is then attacked by a second pyrrole molecule, forming a dipyrromethane. This process repeats, extending the linear polypyrrolic chain until a linear tetrapyrrole, known as a bilane, is formed. Finally, intramolecular cyclization of the bilane with the last aldehyde equivalent yields the porphyrinogen.

Oxidation to the Porphyrin

The porphyrinogen is a colorless, non-aromatic macrocycle containing six more hydrogens than the final porphyrin.[11] To achieve the stable, 18 π-electron aromatic system characteristic of porphyrins, this intermediate must be oxidized.[14] In the Adler-Longo method, this oxidation is typically accomplished by atmospheric oxygen at high temperatures.[3] The Lindsey synthesis, conversely, employs a controlled oxidation step using a chemical oxidant, most commonly a high-potential quinone like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[11][12]

References

- 1. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 22112-78-3 [chemicalbook.com]

- 3. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,10,15,20-テトラキス(4-メトキシフェニル)-21H,23H-ポルフィン Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

A Comprehensive Technical Guide to the Adler-Longo Synthesis of Tetrakis(4-methoxyphenyl)porphine

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of meso-tetrakis(4-methoxyphenyl)porphine (H₂TMPP) via the Adler-Longo methodology. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for achieving reliable results.

Introduction: The Significance of Meso-Substituted Porphyrins

Porphyrins are a class of intensely colored, aromatic macrocycles that are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their synthetic analogues, particularly meso-tetraarylporphyrins, have garnered significant interest due to their unique photophysical and electronic properties.[1] Meso-tetrakis(4-methoxyphenyl)porphine, the subject of this guide, is a valuable scaffold in diverse fields of research. Its applications range from a photosensitizer in photodynamic therapy (PDT) and a catalyst in oxidation reactions to a building block for advanced materials and molecular electronics.[1][2]

The Adler-Longo synthesis, a modification of the original Rothemund reaction, represents a cornerstone of porphyrin chemistry.[3] It provides a direct, one-pot method for producing gram-scale quantities of meso-arylporphyrins, making it a workhorse reaction in both academic and industrial laboratories.[3]

Mechanistic Rationale and Comparison

The Adler-Longo synthesis is characterized by its operational simplicity: a one-pot, acid-catalyzed condensation of an aldehyde and pyrrole at high temperature under aerobic conditions.[4][5]

Core Principles:

-

Acid Catalysis: The reaction is initiated by the protonation of the aldehyde (4-methoxybenzaldehyde), which activates it for electrophilic attack by the electron-rich pyrrole ring.

-

Condensation: This leads to the formation of a linear tetrapyrrole polymer (a porphyrinogen precursor) through successive condensation steps.

-

Cyclization: The linear intermediate undergoes an intramolecular cyclization to form the non-aromatic porphyrinogen macrocycle.

-

In-Situ Oxidation: The key distinction of the Adler-Longo method is the use of atmospheric oxygen as the oxidant. At the high reflux temperature of propionic acid (approx. 141°C), the porphyrinogen is readily oxidized to the stable, aromatic, and intensely colored porphyrin.[5]

This one-pot approach contrasts with the Lindsey synthesis, which separates the condensation and oxidation steps. The Lindsey method employs milder, room-temperature conditions for the condensation to reach equilibrium, followed by the addition of an oxidant like DDQ or p-chloranil.[3][6] While the Lindsey method often provides higher yields (30-40%) and is suitable for acid-sensitive aldehydes, the Adler-Longo synthesis (typically 10-30% yield) is prized for its simplicity, speed, and scalability with robust aldehydes.[1][3][5][6]

Reaction Mechanism Overview

Caption: High-level overview of the Adler-Longo reaction mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding reagent purity and reaction conditions, is critical for reproducibility.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Notes |

| Pyrrole | C₄H₅N | 67.09 | 20.0 | 1.0 | 1.34 g (1.40 mL) | Must be freshly distilled before use. |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 20.0 | 1.0 | 2.72 g | Use high-purity grade. |

| Propionic Acid | C₃H₆O₂ | 74.08 | - | - | 100 mL | Acts as solvent and catalyst. |

| Methanol | CH₃OH | 32.04 | - | - | ~100 mL | For washing the crude product. |

| Chloroform | CHCl₃ | 119.38 | - | - | As needed | For chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | - | - | As needed | For chromatography. |

| Silica Gel | SiO₂ | 60.08 | - | - | ~100 g | Column chromatography grade (60 Å, 230-400 mesh). |

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Propionic acid is corrosive and has a strong odor. Chloroform is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a reflux condenser in a heating mantle. Add propionic acid (100 mL) to the flask.

-

Initiate Reflux: Begin heating the propionic acid to a gentle reflux (boiling point ≈ 141°C).

-

Prepare Reactants: In a small beaker, combine freshly distilled pyrrole (1.40 mL) and 4-methoxybenzaldehyde (2.72 g). Mix gently.

-

Addition: Carefully and slowly add the pyrrole/aldehyde mixture directly into the refluxing propionic acid. The solution will immediately darken.

-

Reaction Time: Maintain the reflux for 30-45 minutes. Longer reaction times do not significantly improve the yield and can lead to increased formation of tarry byproducts.[7]

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The product will precipitate as fine, shimmering purple crystals. Chilling the flask in an ice bath can further promote precipitation.

-

Isolation of Crude Product: Collect the purple solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals thoroughly with hot methanol (~100 mL) until the filtrate runs clear. This step is crucial for removing a significant portion of the propionic acid and oligomeric impurities.

-

Drying: Dry the crude porphyrin in a vacuum oven or air-dry to a constant weight. A typical crude yield is around 20-30%.

Purification by Column Chromatography

The crude product, while crystalline, is often contaminated with chlorins (reduced porphyrins) and tar-like substances, necessitating chromatographic purification for high-purity applications.[3][5]

-

Column Preparation: Prepare a silica gel slurry in hexanes and pack a chromatography column (e.g., 40 mm diameter). Equilibrate the column with a 1:1 mixture of chloroform and hexanes.

-

Sample Loading: Dissolve a portion of the crude porphyrin in a minimal amount of chloroform. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

-

Elution: Begin eluting with the 1:1 chloroform/hexanes mixture. A dark band of impurities will remain at the top of the column.

-

Fraction Collection: The main product, the desired tetrakis(4-methoxyphenyl)porphine, will move down the column as a distinct purple band. Collect this band. The faster-moving, slightly greenish band that may precede it is the corresponding chlorin byproduct and should be collected separately.

-

Solvent Removal: Combine the pure porphyrin fractions and remove the solvent using a rotary evaporator.

-

Final Product: The final product is a vibrant purple, crystalline solid. A typical purified yield is 15-25% based on the initial aldehyde.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the Adler-Longo synthesis.

Characterization of H₂TMPP

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

UV-Visible Spectroscopy: The electronic absorption spectrum in a solvent like chloroform is definitive. It features an intense Soret band (or B band) at approximately 419 nm and four weaker Q-bands in the 500-700 nm region (typically around 515, 552, 592, and 648 nm).[6]

-

¹H NMR Spectroscopy (in CDCl₃): The proton NMR spectrum provides structural confirmation. Key expected signals include:

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (C₄₈H₃₈N₄O₄, MW = 734.84 g/mol ).

Conclusion and Outlook

The Adler-Longo synthesis is a classic, robust, and highly practical method for the multi-gram preparation of meso-tetrakis(4-methoxyphenyl)porphine and other symmetrically substituted arylporphyrins. Its primary advantages are its operational simplicity as a one-pot reaction and the use of inexpensive, readily available reagents and atmospheric oxygen as the oxidant. While the yields are moderate and the high-temperature acidic conditions preclude its use with sensitive substrates, its reliability and scalability make it an indispensable tool. The detailed protocol and mechanistic insights provided herein equip researchers with the knowledge to confidently and successfully apply this foundational reaction in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. pubs.acs.org [pubs.acs.org]

The Lindsey Synthesis of Meso-Substituted Porphyrins: A Technical Guide for Researchers

Introduction: A Paradigm Shift in Porphyrin Chemistry

Porphyrins, a class of heterocyclic macrocycles, are fundamental to a vast array of biological processes and technological innovations. Their unique electronic and photophysical properties underpin the function of hemoglobin, cytochromes, and chlorophyll. In the realm of synthetic chemistry, meso-substituted porphyrins are particularly prized for their tunable characteristics and rectilinear geometry, making them invaluable building blocks for applications ranging from photodynamic therapy and catalysis to molecular electronics and sensing.[1][2]

For decades, the synthesis of these crucial molecules was hampered by harsh reaction conditions, low yields, and limited substrate scope, as seen in the classical Rothemund and Adler-Longo methods.[3][4] A significant breakthrough occurred with the development of the Lindsey synthesis, a two-step, one-flask procedure that proceeds under mild, room-temperature conditions.[5][6][7] This methodology revolutionized the field by enabling the synthesis of a wide variety of meso-substituted porphyrins, including those with sensitive functional groups, in significantly higher yields.[8][9] This guide provides an in-depth technical overview of the Lindsey synthesis, detailing its mechanism, a field-proven experimental protocol, and key considerations for researchers in chemistry and drug development.

The Core Principle: A Two-Step Approach to Aromaticity

The elegance of the Lindsey synthesis lies in its separation of the condensation and oxidation steps, allowing for greater control over the reaction and minimizing the formation of polymeric byproducts that plagued earlier methods.[6][7] The overall process can be summarized in two key stages:

-

Acid-Catalyzed Condensation to Porphyrinogen: An aldehyde and pyrrole are condensed in a dilute solution of a non-polar organic solvent, typically dichloromethane, in the presence of an acid catalyst.[7][8] This reaction proceeds at room temperature under an inert atmosphere to form a non-aromatic, colorless intermediate called a porphyrinogen.[7][10] The high dilution (~10 mM) is a critical parameter, favoring the intramolecular cyclization of the tetrapyrrolic intermediate over intermolecular polymerization.[5][11]

-

Oxidation to Porphyrin: The porphyrinogen is subsequently oxidized in the same flask to the final, highly conjugated, and colored porphyrin.[7][10] This is typically achieved by introducing a mild oxidizing agent. The choice of oxidant can influence the final yield and purity of the product.[12]

This strategic separation allows for the initial, reversible condensation to reach equilibrium before the irreversible oxidation drives the reaction to completion, resulting in improved yields and cleaner product formation.[8]

Mechanistic Insights: The Path to the Macrocycle

The formation of the porphyrin macrocycle via the Lindsey synthesis is a stepwise process initiated by the acid-catalyzed reaction between the aldehyde and pyrrole.

Caption: Simplified reaction mechanism of the Lindsey synthesis.

The reaction is initiated by the protonation of the aldehyde, which then undergoes electrophilic attack by the electron-rich pyrrole ring to form a pyrrole-carbinol intermediate. This intermediate can then react with another molecule of pyrrole to form a dipyrromethane. Further condensation reactions lead to the formation of a linear tetrapyrromethane (bilane), which then undergoes intramolecular cyclization to yield the porphyrinogen.[12] This porphyrinogen is a flexible, non-aromatic macrocycle containing six sp³-hybridized carbon atoms. The final step is the oxidation of the porphyrinogen, which involves the removal of six hydrogen atoms to create the fully conjugated and planar porphyrin ring system.[7]

Experimental Protocol: Synthesis of Meso-Tetraphenylporphyrin (TPP)

This protocol provides a detailed, step-by-step methodology for the synthesis of meso-tetraphenylporphyrin (TPP), a commonly synthesized and studied porphyrin.

Materials and Reagents:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂, dry)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Hexanes

-

Chloroform

Experimental Workflow:

Caption: Step-by-step workflow for the Lindsey synthesis of TPP.

Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add dry dichloromethane (to achieve a final reactant concentration of ~10 mM).

-

Addition of Reactants: Add benzaldehyde followed by freshly distilled pyrrole to the dichloromethane with vigorous stirring. The molar ratio of aldehyde to pyrrole should be 1:1.[8]

-

Catalyst Addition: Add the acid catalyst. If using TFA, a typical concentration is around 1 mM. If using BF₃·Et₂O, a similar catalytic amount is employed.[7][13]

-

Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The solution should remain colorless or pale yellow during this stage.

-

Oxidation: Add the oxidizing agent. For DDQ, use approximately 0.75 equivalents relative to the theoretical porphyrinogen. For p-chloranil, approximately 3 equivalents are often used.[7][12]

-

Reaction Completion: Continue stirring at room temperature for another 1-2 hours. The solution will gradually turn a deep purple color, indicating the formation of the porphyrin.[13]

-

Quenching: Neutralize the reaction by adding a few drops of triethylamine.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A typical elution gradient starts with hexanes to remove non-polar impurities, followed by a mixture of hexanes and chloroform (or dichloromethane) to elute the purple porphyrin band.

-

Characterization: The final product should be characterized by UV-Vis spectroscopy (a strong Soret band around 418 nm and Q-bands between 500-700 nm are characteristic of TPP) and NMR spectroscopy.

Key Parameters and Optimization

The success of the Lindsey synthesis is contingent on several factors. Careful control of these parameters is crucial for achieving high yields and purity.

| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |

| Concentration | ~10 mM of pyrrole and aldehyde | High dilution is essential to favor intramolecular cyclization and prevent the formation of linear polymers.[5][11] |

| Catalyst | BF₃·Et₂O or TFA | Both Lewis and Brønsted acids are effective. BF₃·Et₂O can sometimes give higher yields as it may facilitate the recovery from longer oligomers.[13] TFA is often easier to handle. |

| Solvent | Dry Dichloromethane | A non-polar, aprotic solvent is required. It must be dry to prevent side reactions.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | The condensation step should be carried out under an inert atmosphere to prevent premature oxidation of the porphyrinogen.[10] |

| Oxidant | DDQ or p-Chloranil | DDQ is a stronger oxidant and is often used in sub-stoichiometric amounts. p-Chloranil is a milder oxidant and is typically used in excess. The choice can affect the formation of chlorin byproducts.[12] |

| Temperature | Room Temperature | The mild reaction temperature is a key advantage of the Lindsey synthesis, allowing for the use of thermally sensitive aldehydes.[5][6] |

Yields: For the synthesis of TPP under optimized conditions, yields typically range from 30-40%.[8] Yields for other meso-substituted porphyrins can vary depending on the steric and electronic properties of the aldehyde substituents.

Scope and Limitations

A significant advantage of the Lindsey synthesis is its broad substrate scope. A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the preparation of porphyrins with diverse functionalities.[8] However, the method does have some limitations. The requirement for high dilution makes it less amenable to large-scale industrial synthesis.[8][11] Furthermore, the use of chlorinated solvents and expensive oxidizing agents like DDQ can be a drawback from both an environmental and cost perspective.[11][14] Recent research has focused on developing "greener" protocols, for instance, by using alternative solvents or solvent-free mechanochemical methods.[15][16]

Conclusion: A Cornerstone of Modern Porphyrin Science

The Lindsey synthesis represents a monumental advance in porphyrin chemistry, transforming the synthesis of meso-substituted porphyrins from a challenging endeavor into a routine and versatile laboratory procedure. Its mild conditions, high yields, and broad applicability have made a vast array of novel porphyrin architectures accessible for investigation across numerous scientific disciplines. For researchers and drug development professionals, a thorough understanding of this powerful synthetic tool is essential for the design and creation of next-generation porphyrin-based materials and therapeutics. While ongoing research continues to refine and improve upon the original methodology, the fundamental principles of the Lindsey synthesis remain a cornerstone of modern porphyrin science.

References

- 1. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Meso-Substituted Porphyrins (1994) | Jonathan S. Lindsey | 63 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 8. chemijournal.com [chemijournal.com]

- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 11. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Purification of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

An In-depth Technical Guide to the

Abstract

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine, commonly referred to as TMPP, is a synthetic porphyrin that serves as a cornerstone in diverse fields, including photodynamic therapy, catalysis, and advanced materials science.[1][2] The efficacy of TMPP in these applications is critically dependent on its purity. Standard synthetic routes, such as the Adler-Longo or Lindsey methods, invariably produce a mixture of the desired porphyrin along with significant impurities, including oligomers, isomeric byproducts, and oxidized or reduced species.[3][4] This guide provides a comprehensive, field-proven methodology for the purification of TMPP, moving from the crude reaction mixture to a final product of high analytical purity. We will dissect the rationale behind each step, from initial workup through chromatographic separation and final recrystallization, and detail the analytical techniques required to validate purity.

The Challenge: Understanding Synthesis-Related Impurities

The successful purification of TMPP begins with a clear understanding of the potential contaminants. The condensation reaction between pyrrole and 4-methoxybenzaldehyde is a complex process where the desired macrocyclization competes with several side reactions.

-

Unreacted Starting Materials: Residual 4-methoxybenzaldehyde is a common, relatively benign impurity that is easily removed.

-

Linear Polypyrromethanes: These are open-chain oligomers that fail to cyclize to form the porphyrin macrocycle.[3][5] They are often amorphous, tar-like substances that can complicate the purification process. The Adler-Longo method, in particular, is known for producing these "tar-like" byproducts.[3][6]

-

Chlorin Byproducts: The porphyrin macrocycle can be partially reduced to form chlorin, which is characterized by a distinct absorption band around 650 nm in its UV-Vis spectrum. This is a prevalent impurity in Adler-Longo syntheses where the oxidation step may be incomplete or non-selective.[7]

-

N-Confused Porphyrins (NCPs): These are structural isomers where one of the four pyrrole rings is "inverted" within the macrocycle.[8][9] While often a minor byproduct in standard syntheses, their similar polarity to TMPP can make them challenging to separate.

The presence of these impurities can drastically alter the photophysical, catalytic, and biological properties of the final material, making a robust purification strategy non-negotiable.

Strategic Purification Workflow

A multi-stage approach is essential for systematically removing the diverse range of impurities. The overall strategy involves a coarse purification to remove bulk contaminants, followed by a high-resolution chromatographic step, and concluding with crystallization to achieve analytical grade purity.

Caption: Overall workflow for the purification of TMPP.

Detailed Experimental Protocols

Initial Work-up and Filtration

The objective of this initial step is to remove the bulk of soluble, non-porphyrinic impurities, primarily unreacted aldehyde and reaction solvents.

Protocol:

-

Upon completion of the synthesis reaction, allow the mixture to cool to room temperature. A dark, tarry solid containing the crude porphyrin should precipitate.

-

Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Wash the solid liberally with a polar solvent in which the porphyrin has poor solubility, such as methanol or ethanol.[10] This wash effectively removes residual propionic acid (from Adler-Longo synthesis) and unreacted 4-methoxybenzaldehyde.

-

Continue washing until the filtrate runs clear and is no longer colored.

-

Dry the resulting dark purple powder under vacuum. This material is now enriched in porphyrinic compounds and ready for chromatography.

Core Purification: Silica Gel Column Chromatography

This is the most critical step for separating TMPP from closely related impurities like chlorins and residual oligomers. The principle is based on differential adsorption to a polar stationary phase (silica gel).[5][11]

Materials:

-

Stationary Phase: Silica Gel, 100-200 mesh.[5] Silica gel is a weakly acidic adsorbent, ideal for this separation.

-

Mobile Phase: A gradient system is most effective. A typical system involves starting with a non-polar solvent and gradually increasing the polarity.

-

Solvent A: Hexane or Toluene

-

Solvent B: Dichloromethane (DCM) or Chloroform[10]

-

Protocol:

-

Column Packing: Prepare a slurry of silica gel in Solvent A. Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. A layer of sand at the bottom and top of the silica bed is recommended. Never let the column run dry.

-

Sample Loading: The preferred method is dry loading for optimal resolution.

-

Dissolve the crude, washed solid from Step 3.1 in a minimal amount of DCM.

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent by rotary evaporation to obtain a free-flowing purple powder.

-

Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Begin eluting with 100% Solvent A (e.g., Hexane). This will wash away highly non-polar impurities.

-

Gradually increase the proportion of Solvent B (e.g., DCM). A typical starting gradient might be 2-5% DCM in Hexane.

-

The main, intensely purple band of TMPP will begin to move down the column. It is crucial to distinguish this from a potential faster-moving, faint reddish-brown band of other oligomers and a slower-moving greenish band corresponding to the more polar chlorin impurity.

-

Continue to increase the gradient (e.g., to 20-50% DCM in Hexane) to elute the TMPP band.

-

-

Fraction Collection & Monitoring:

-

Collect fractions as the purple band begins to elute.

-

Monitor the purity of each fraction using Thin-Layer Chromatography (TLC) with a mobile phase such as 10% ethyl acetate in hexane.[12][13] A pure fraction of TMPP will show a single, well-defined spot.

-

Combine the fractions that show a single spot for TMPP.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield a dark purple solid.

Final Polishing: Recrystallization

Recrystallization is the final step to obtain a highly crystalline, solvent-free product with exceptional purity. This is best achieved using a solvent/anti-solvent diffusion method.[10]

Protocol:

-

Dissolve the purified porphyrin from the chromatography step in a minimal amount of a good solvent, such as chloroform or dichloromethane, in a small vial.

-

Place this open vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) that contains a layer of an anti-solvent, such as methanol or hexane.

-

Allow the system to stand undisturbed for 24-72 hours. The vapor of the anti-solvent will slowly diffuse into the porphyrin solution, reducing its solubility and inducing the formation of small, highly ordered crystals.

-

Collect the resulting microcrystalline solid by filtration, wash with a small amount of the anti-solvent, and dry under high vacuum. The result is a vibrant, purple crystalline solid.[1]

Purity Assessment and Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the final product.

UV-Visible Spectroscopy

The electronic absorption spectrum is a definitive characteristic of porphyrins. In a solvent like chloroform, pure TMPP exhibits a hallmark spectrum consisting of an intensely sharp Soret band (or B-band) and four weaker Q-bands.[14] The absence of a significant absorption peak around 650 nm is a strong indicator that the chlorin impurity has been successfully removed.

¹H NMR Spectroscopy

Proton NMR provides unequivocal structural confirmation and is highly sensitive to the compound's symmetry and purity.[15] The high symmetry of TMPP results in a simple, clean spectrum.

Key ¹H NMR Signals (400 MHz, CDCl₃): [10][16][17]

-

β-Pyrrolic Protons: A sharp singlet at ~8.85 ppm (8H).

-

Aryl Protons (ortho): A doublet at ~8.12 ppm (8H).

-

Aryl Protons (meta): A doublet at ~7.75 ppm (8H).

-

Methoxy Protons (-OCH₃): A sharp singlet at ~4.08 ppm (12H).

-

NH Protons: A broad singlet shifted far upfield to ~ -2.76 ppm (2H), a classic indicator of the powerful diatropic ring current in the aromatic porphyrin macrocycle.[17]

Data Summary Table

| Parameter | Expected Value | Significance |

| Purity (Post-Recrystallization) | > 95% | Meets requirements for most research applications. |

| Appearance | Dark purple crystalline powder | Confirms crystalline nature and removal of tarry byproducts.[1] |

| UV-Vis (λ_max in CHCl₃) | Soret: ~419 nm; Q-bands: ~515, 552, 591, 647 nm | Confirms the porphyrin electronic structure.[14] |

| ¹H NMR (δ in CDCl₃) | ~8.85 (s, 8H), ~8.12 (d, 8H), ~7.75 (d, 8H), ~4.08 (s, 12H), ~-2.76 (s, 2H) | Confirms molecular structure and high symmetry.[17] |

| Molecular Weight (C₄₈H₃₈N₄O₄) | 734.84 g/mol | Confirmed by Mass Spectrometry.[1] |

Conclusion

The purification of this compound is a systematic process that requires a clear understanding of the potential impurities and a methodical application of standard laboratory techniques. While column chromatography is the powerhouse of the separation, meticulous initial washing and final recrystallization are indispensable for achieving the high degree of purity demanded by advanced scientific applications. The analytical protocols outlined herein provide a self-validating system to ensure the structural integrity and purity of the final product, empowering researchers to proceed with confidence in their downstream experiments.

References

- 1. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22112-78-3 [chemicalbook.com]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. An efficient one-flask synthesis of N-confused tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. rsc.org [rsc.org]

- 11. santaisci.com [santaisci.com]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tetra-4-methoxyphenylporphyrin | CAS 22112-78-3 | PorphyChem [shop.porphychem.com]

- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

In-Depth Technical Guide: Characterization of TMeOPP by UV-vis Spectroscopy

Introduction

In the landscape of advanced scientific research, particularly within drug development and materials science, porphyrins and their derivatives stand out for their remarkable photochemical and catalytic properties.[1] Among these, 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, commonly referred to as TMeOPP, has garnered significant attention. Its unique electronic structure, stemming from the extensive π-conjugated macrocycle, gives rise to characteristic and intense absorption bands in the ultraviolet-visible (UV-vis) spectrum.[2][3] This makes UV-vis spectroscopy an indispensable, non-destructive tool for its characterization.[1]

This guide provides a comprehensive, in-depth exploration of the principles and methodologies for the characterization of TMeOPP using UV-vis spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower robust and insightful analysis. We will delve into the theoretical underpinnings of TMeOPP's spectral features, provide detailed experimental protocols, and discuss the critical factors that can influence the measurements, ensuring a self-validating system for accurate and reproducible results.

Theoretical Framework: Understanding the UV-vis Spectrum of TMeOPP

The vibrant color of porphyrins is a direct consequence of their extensive π-electron systems, which lead to strong absorption of light in the visible and ultraviolet regions.[4] The UV-vis spectrum of a typical porphyrin, including TMeOPP, is dominated by two main features, best explained by Gouterman's four-orbital model. This model considers the electronic transitions between two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) and two degenerate Lowest Unoccupied Molecular Orbitals (LUMOs).[5][6]

These transitions give rise to:

-

The Soret Band (or B-band): An extremely intense absorption band typically found in the near-UV region, around 400-450 nm.[7][8] This band corresponds to a strong electronic transition from the ground state to the second excited state (S0 → S2).[8] For TMeOPP, the Soret band is a hallmark of its structural integrity.

-

The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm.[4][7][8] These bands arise from the "forbidden" transition from the ground state to the first excited state (S0 → S1).[9] The number and relative intensities of the Q-bands are highly sensitive to the symmetry of the porphyrin macrocycle.[1]

The presence of the four methoxyphenyl substituents at the meso positions of the porphyrin core in TMeOPP influences the precise wavelengths and intensities of these bands.[5][10]

The Beer-Lambert Law: The Basis for Quantitative Analysis

The relationship between the absorbance of light and the concentration of the absorbing species is described by the Beer-Lambert Law.[11][12] This fundamental law underpins the quantitative application of UV-vis spectroscopy. The law is expressed as:

A = εcl

Where:

-

A is the absorbance (a unitless quantity).[13]

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is a measure of how strongly a substance absorbs light at a specific wavelength.[14][15] Its units are typically L mol⁻¹ cm⁻¹.[12]

-

c is the concentration of the absorbing species in solution (mol L⁻¹).[14]

-

l is the path length of the light through the sample, which is typically the width of the cuvette (usually 1 cm).[12][14]

The Beer-Lambert law establishes a linear relationship between absorbance and concentration, which allows for the determination of an unknown concentration by measuring its absorbance.[11][16]

Experimental Protocol: A Step-by-Step Guide to TMeOPP Characterization

This section provides a detailed, self-validating protocol for obtaining high-quality UV-vis spectra of TMeOPP. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Materials and Instrumentation

-

TMeOPP: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin[17]

-

Solvent: High-purity dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common choices.[18][19] The choice of solvent is critical as it can influence the spectral properties.[20][21]

-

UV-vis Spectrophotometer: A dual-beam instrument capable of scanning from at least 350 nm to 750 nm.

-

Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

Caption: Workflow for UV-vis characterization of TMeOPP.

Detailed Step-by-Step Methodology

-

Preparation of a TMeOPP Stock Solution:

-

Accurately weigh a small amount of TMeOPP (e.g., 1-2 mg) using an analytical balance.

-

Dissolve the TMeOPP in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of a specific concentration. The concentration should be in the range of 10⁻⁵ to 10⁻⁶ M.[6][19]

-

-

Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of dilutions (e.g., 5-6 different concentrations) using volumetric flasks and pipettes. This is crucial for verifying the Beer-Lambert Law and accurately determining the molar absorptivity.[13]

-

-

Instrument Setup and Blanking:

-

Turn on the UV-vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 350-750 nm). This step is essential to subtract any absorbance from the solvent and the cuvette itself.

-

-

Spectral Acquisition:

-

Rinse a second quartz cuvette with a small amount of the most dilute TMeOPP solution, then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the UV-vis spectrum.

-

Repeat this process for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

-

Results and Data Interpretation

The acquired UV-vis spectrum of TMeOPP will display the characteristic Soret and Q-bands. The exact positions (λmax) of these bands can be identified from the spectrum.

Key Spectral Features of TMeOPP

The UV-vis spectrum of TMeOPP in a non-aggregating solvent like chloroform or dichloromethane will typically exhibit:

-

Four distinct Q-bands in the visible region, often observed around 515, 550, 590, and 650 nm.[18][23]

Quantitative Data Summary

| Spectral Feature | Typical λmax (nm) in CH₂Cl₂/CHCl₃ | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Soret Band | 418 - 422 | > 300,000 |

| Q-band I | ~650 | ~5,000 - 10,000 |

| Q-band II | ~590 | ~5,000 - 10,000 |

| Q-band III | ~550 | ~10,000 - 20,000 |

| Q-band IV | ~515 | ~15,000 - 25,000 |

Note: The exact λmax and ε values can vary slightly depending on the solvent and the purity of the compound.[20][21]

Verification of the Beer-Lambert Law and Determination of Molar Absorptivity

To ensure the accuracy of quantitative measurements, it is imperative to verify that the Beer-Lambert Law is obeyed over the concentration range studied.

-

Plot Absorbance vs. Concentration: For the Soret band (and optionally for a prominent Q-band), plot the absorbance at λmax as a function of the TMeOPP concentration for the series of dilutions.

-

Linear Regression Analysis: The resulting plot should be a straight line passing through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

-

Calculate Molar Absorptivity (ε): According to the Beer-Lambert Law (A = εcl), the slope of the line (m) is equal to εl. Since the path length (l) is typically 1 cm, the slope of the absorbance vs. concentration plot is the molar absorptivity (ε).[16]

Advanced Considerations and Troubleshooting

The Influence of Solvent

The choice of solvent can significantly impact the UV-vis spectrum of TMeOPP. Solvent polarity and hydrogen bonding capabilities can cause shifts in the λmax of the Soret and Q-bands, a phenomenon known as solvatochromism.[9][20][21] For instance, more polar solvents may lead to slight red or blue shifts in the absorption bands.[9][24] Therefore, it is crucial to report the solvent used when presenting UV-vis data.

Aggregation Effects

Porphyrins, including TMeOPP, are known to self-assemble or aggregate in solution, particularly at higher concentrations or in certain solvents.[25][26][27] Aggregation can lead to significant changes in the UV-vis spectrum, such as:

-

Broadening of the Soret band. [24]

-

Red or blue shifts in the Soret band , depending on the type of aggregate formed (J-aggregates or H-aggregates).[26][28]

-

A decrease in the intensity of the Q-bands. [24]

Deviations from the Beer-Lambert law at higher concentrations can be an indication of aggregation.[27] To avoid aggregation, it is recommended to work with dilute solutions (typically < 10⁻⁵ M).[25]

Protonation Effects

In acidic media, the inner nitrogen atoms of the porphyrin core can become protonated. This change in the electronic structure leads to a significant alteration of the UV-vis spectrum, often resulting in a red shift of the Soret and Q-bands, a phenomenon referred to as the "hyperporphyrin effect".[3][5][10] The Q-band region also simplifies, typically showing only two bands instead of four.[28]

Experimental Workflow for Investigating Environmental Effects

Caption: Investigating environmental influences on TMeOPP's UV-vis spectrum.

Conclusion

UV-vis spectroscopy is a powerful and accessible technique for the fundamental characterization of TMeOPP. A thorough understanding of the theoretical principles, coupled with a meticulously executed experimental protocol, is paramount for obtaining high-quality, reproducible data. The distinct Soret and Q-bands serve as a spectroscopic fingerprint for TMeOPP, allowing for its identification, purity assessment, and quantification. Furthermore, the sensitivity of the UV-vis spectrum to environmental factors such as solvent polarity, concentration, and pH provides a valuable tool for probing the behavior of TMeOPP in various systems, which is of critical importance in the fields of drug development and materials science. By adhering to the principles and methodologies outlined in this guide, researchers can confidently and accurately characterize TMeOPP, laying a solid foundation for its application in advanced research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. revistadechimie.ro [revistadechimie.ro]

- 4. secjhuapl.edu [secjhuapl.edu]

- 5. researchgate.net [researchgate.net]

- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. edinst.com [edinst.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. edu.rsc.org [edu.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 16. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]

- 17. 5,10,15,20-Tetrakis-(4-methoxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]

- 18. researchgate.net [researchgate.net]

- 19. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. UV-visible spectral analysis on the aggregation forms of an amphiphilic porphyrin - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 28. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the ¹H NMR Analysis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine

Abstract

This technical guide provides a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine (H₂TMPP). Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the unique NMR spectrum of porphyrins, offers a detailed experimental protocol for acquiring high-fidelity data, and presents a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and spectral features, this guide serves as an authoritative resource for the structural characterization of this important macrocycle.

The Porphyrin Macrocycle: A System of Unique Magnetic Anisotropy

The interpretation of the ¹H NMR spectrum of any porphyrin begins with understanding its dominant structural feature: a highly conjugated, 18-π-electron aromatic system.[1] This configuration satisfies Hückel's (4n+2) rule for aromaticity and gives rise to a powerful diamagnetic ring current when the molecule is placed in an external magnetic field.[1][2] This induced ring current is the primary determinant of the remarkable chemical shifts observed in porphyrin spectra.[3]

The effect can be visualized as a magnetic field that opposes the external field in the center of the macrocycle while reinforcing it on the periphery.[2][3] Consequently:

-

Inner Protons (N-H): The two protons attached to the core nitrogen atoms are located directly within this shielding cone. This results in a dramatic upfield shift to negative ppm values (typically -2 to -4 ppm), a region rarely occupied by protons in other organic molecules.[3][4]

-

Peripheral Protons (β-pyrrolic and meso-substituents): Protons on the outer edge of the macrocycle fall into the deshielding region. This causes their signals to be shifted significantly downfield to values often exceeding 8.0 ppm.[2][4]

This profound magnetic anisotropy makes ¹H NMR an exceptionally sensitive tool for probing the structure and environment of porphyrins.[4]

Caption: Conceptual model of the porphyrin ring current effect.

Structural Analysis of H₂TMPP

5,10,15,20-Tetrakis(4-methoxyphenyl)porphine possesses a high degree of symmetry which simplifies its ¹H NMR spectrum. At room temperature, the two inner N-H protons undergo rapid exchange, a process known as tautomerism, among the four central nitrogen atoms.[1][5] This rapid exchange renders the four methoxyphenyl groups and the eight β-pyrrolic protons chemically equivalent on the NMR timescale, leading to fewer signals than a static structure would suggest.[1]

The distinct proton environments in H₂TMPP are:

-

β-Pyrrolic Protons (8H): Located on the pyrrole rings of the macrocycle core.

-

Ortho-Phenyl Protons (8H): Phenyl protons adjacent to the porphyrin meso-carbon.

-

Meta-Phenyl Protons (8H): Phenyl protons adjacent to the methoxy group.

-

Methoxy Protons (12H): Methyl protons of the four methoxy groups.

-

N-H Protons (2H): Inner protons bonded to the pyrrole nitrogens.

Caption: Key proton environments in H₂TMPP.

Experimental Protocol: Acquiring a High-Resolution Spectrum

The quality of a ¹H NMR spectrum is critically dependent on proper sample preparation and acquisition parameters. For porphyrins, the primary experimental challenge is to prevent aggregation, which can cause significant line broadening and chemical shift deviations.[4][6]

Causality of Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the standard solvent for H₂TMPP analysis. It is an unpolar, aprotic solvent that effectively solubilizes the porphyrin monomer while minimizing intermolecular interactions that lead to aggregation.[1][3]

-

Concentration: Maintaining a low sample concentration is the most crucial step to prevent aggregation.[1] Porphyrin aggregation is primarily driven by π-π stacking interactions between the planar macrocycles.[6][7] At higher concentrations, these interactions become more prevalent, leading to the formation of dimers and higher-order aggregates, which corrupt the spectrum. A concentration of ~0.01 M is recommended.[1]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 4 mg of H₂TMPP.

-

Dissolve the sample in 0.4-0.5 mL of high-purity CDCl₃ in a clean NMR tube. Ensure the solvent does not contain significant water or acid impurities.

-

Gently agitate the tube to ensure complete dissolution. The solution should be a characteristic deep purple.

-

-

Spectrometer Setup & Acquisition:

-

Use a high-field NMR spectrometer (≥270 MHz) to achieve good signal dispersion, especially for the phenyl region.[1]

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Set the spectral width to cover a range from approximately -5 ppm to 10 ppm to ensure all porphyrin signals are captured.

-

Acquire the spectrum at room temperature.

-

A limited number of scans (e.g., 8-16) is typically sufficient due to the high signal intensity of the compound.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.[8]

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Caption: Workflow for ¹H NMR analysis of H₂TMPP.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of H₂TMPP is highly characteristic due to its symmetry and the ring current effect. The signals are assigned by considering their chemical shift, integration, and multiplicity.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| β-Pyrrolic (Hβ) | ~ 8.85 | Singlet | 8H | Highly deshielded by the ring current. Appears as a sharp singlet due to the chemical equivalence of all eight protons.[5] |

| Ortho-Phenyl (Ho) | ~ 8.10 | Doublet | 8H | Deshielded by the ring current. Coupled to the adjacent meta-protons, resulting in a doublet. |

| Meta-Phenyl (Hm) | ~ 7.27 | Doublet | 8H | Less deshielded than ortho-protons. Coupled to the ortho-protons. The electron-donating methoxy group shields these protons relative to unsubstituted TPP.[1] |

| Methoxy (-OCH₃) | ~ 4.07 | Singlet | 12H | Protons are on a methyl group attached to an oxygen. Appears as a sharp singlet as there are no adjacent protons for coupling. |

| N-H (Inner) | ~ -2.79 | Singlet | 2H | Extremely shielded by the ring current, resulting in a characteristic upfield signal at a negative chemical shift.[1][5] |

Note: The phenyl signals for the ortho and meta protons technically form an AA'XX' spin system, but at sufficient magnetic field strength, they resolve into two distinct doublets.[1]

Trustworthiness: Self-Validating Protocols and Potential Pitfalls

A trustworthy protocol is a self-validating one. For H₂TMPP, the spectrum itself provides checks for common errors.

-

Aggregation Check: If aggregation is occurring, the β-pyrrolic and phenyl proton signals will appear broad, and their chemical shifts may deviate from the expected values.[4] If broad signals are observed, the sample should be diluted and re-run.

-

Purity Check: The high symmetry of H₂TMPP means that any impurity, such as unreacted p-anisaldehyde or residual synthesis solvents (e.g., propionic acid), will be readily apparent as extra peaks in the spectrum.[1]

-

Protonation Check: Accidental exposure to acid will protonate the inner nitrogens, causing the N-H signal to broaden and shift significantly downfield, while altering the shifts of the peripheral protons.[9] The characteristic upfield N-H signal should be a sharp singlet in a neutral sample.

Conclusion

The ¹H NMR spectrum of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphine is a powerful fingerprint for its structural verification. The defining features—a highly shielded N-H signal near -2.8 ppm and a deshielded β-pyrrolic singlet around 8.8 ppm—are direct consequences of the aromatic macrocycle's diamagnetic ring current. By employing a careful experimental protocol that minimizes aggregation and by systematically analyzing the chemical shifts, multiplicities, and integrations, researchers can confidently confirm the identity and purity of this compound, a critical step in any research or development pipeline involving porphyrin-based systems.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. "¹H NMR and HPLC studies of tetraarylporphyrin atropisomers" by Yunqing Nancy Shi [scholarlycommons.pacific.edu]

Mass spectrometry of synthetic porphyrins

An In-Depth Technical Guide to the Mass Spectrometry of Synthetic Porphyrins

Foreword: From Synthesis to Signal

As a Senior Application Scientist, I've witnessed the transformative power of mass spectrometry in the field of synthetic porphyrin chemistry. These versatile macrocycles are no longer just academic curiosities; they are the building blocks for next-generation therapeutics, advanced materials, and novel catalysts.[1] However, the journey from a successful synthesis to a fully characterized, application-ready molecule hinges on rigorous analytical validation. Mass spectrometry is not merely a tool for molecular weight confirmation; it is the definitive technique for elucidating structure, verifying purity, and understanding the complex behavior of these molecules.

This guide is structured to move beyond rote protocols. It is designed to instill a deeper understanding of the causality behind our analytical choices. Why do we select Electrospray Ionization for a crude reaction mixture but pivot to Matrix-Assisted Laser Desorption/Ionization for a supramolecular assembly? How does a fragmentation pattern in a tandem MS experiment provide unequivocal proof of a substituent's position? Answering these questions is the key to mastering the analysis of synthetic porphyrins and ensuring the integrity of your research.

Part 1: The Genesis of an Ion - A Comparative Guide to Ionization Techniques

The success of any mass spectrometry experiment is determined at the ion source. The choice of ionization technique is the single most critical parameter, as it must be tailored to the analyte's physicochemical properties and the analytical question at hand. For synthetic porphyrins, the two most powerful and widely used techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Solution-Phase Workhorse

ESI is a soft ionization technique that transfers ions from solution into the gas phase. This makes it exceptionally well-suited for coupling with liquid chromatography (LC), providing a powerful tool for analyzing complex mixtures.[2][3][4]

The Causality of Choosing ESI: You choose ESI when your primary goal is to analyze porphyrins from a solution, especially when dealing with reaction mixtures, biological extracts, or samples requiring chromatographic separation. Its gentle nature is ideal for obtaining the intact molecular ion, which is the foundational piece of data. ESI is particularly sensitive for free-base porphyrins and corroles, which are readily protonated.[5][6]

Mechanism of Ion Formation:

-

Free-Base Porphyrins: These are typically ionized via protonation of the basic inner nitrogen atoms, forming singly or doubly charged ions, such as [M+H]⁺ or [M+2H]²⁺.

-

Metalloporphyrins: The ionization behavior depends on the metal center. Some may be observed as radical cations (M⁺•), while others might be protonated on the periphery.[7] In some cases, in-situ oxidation of the metal center can occur under ESI conditions, for instance, producing Co(III) ions from Co(II) complexes.[8]

Caption: A typical workflow coupling liquid chromatography with ESI-MS for porphyrin analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Solid-State Specialist

MALDI is another soft ionization technique, but it is primarily used for solid samples. The porphyrin analyte is co-crystallized with a high excess of a matrix compound that strongly absorbs at the laser's wavelength.

The Causality of Choosing MALDI: You choose MALDI when dealing with large supramolecular porphyrin assemblies, polymers, or analytes that have poor solubility in common ESI solvents.[9] It offers a significant advantage in its tolerance to salts and buffers. A crucial aspect of MALDI is matrix selection. The use of protic matrices must be avoided as they can cause undesirable side reactions, such as demetallation or ligand exchange with the analyte.[9] Interestingly, certain porphyrins, like meso-tetrakis(pentafluorophenyl)porphyrin (F20TPP), can serve as high-molecular-weight matrices themselves, which is advantageous for analyzing low-molecular-weight compounds as it reduces matrix-related ion interference in the low-mass range.[10][11]

Mechanism of Ion Formation: The laser desorbs both matrix and analyte molecules. In the dense plume, proton transfer from the excited matrix molecules to the analyte results in the formation of [M+H]⁺ ions. Electron transfer is another pathway, particularly when using specific electron-transfer matrices, leading to the formation of radical cations (M⁺•).[12]

Comparative Analysis of Ionization Techniques

The choice between ionization methods is dictated by the specific analytical challenge. The following table provides a comparative summary to guide this critical decision.

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Photoionization (APPI) |

| Sample State | Solution | Solid (co-crystallized) | Solution |

| Coupling to LC | Excellent, standard practice | Possible, but not routine | Excellent |

| Best For | Complex mixtures, routine QC, free-base porphyrins, biological samples.[2][5] | Supramolecular assemblies, polymers, salt-rich samples, imaging.[9] | Certain metalloporphyrins and less polar compounds.[5][6] |

| Common Ions | [M+H]⁺, [M+nH]ⁿ⁺, [M+Na]⁺ | [M+H]⁺, M⁺•, [M+Na]⁺ | M⁺•, [M+H]⁺ |

| Key Consideration | Solvent choice is critical for ionization efficiency.[13] | Matrix selection is crucial to avoid side reactions.[9][14] | Requires a dopant for efficient ionization of many compounds.[5] |

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Confirming the molecular weight of a synthetic porphyrin is only the first step. To verify its structure, especially the identity and location of peripheral substituents, tandem mass spectrometry (MS/MS) is indispensable. The most common technique used is Collision-Induced Dissociation (CID).

The Causality of MS/MS: The rationale for performing MS/MS is to generate a structural fingerprint. By isolating the molecular ion and subjecting it to controlled fragmentation, we produce a unique pattern of product ions. This pattern is directly related to the molecule's covalent structure, such as the nature and position of its functional groups. This method is highly effective for characterizing porphyrin substituents.[15]

Characteristic Fragmentation Patterns (CID): Under CID conditions, synthetic porphyrins exhibit predictable fragmentation pathways:

-

Loss of Meso-Substituents: For porphyrins like meso-tetraphenylporphyrin (TPP), a primary fragmentation pathway is the loss of one or more of the phenyl groups.[8]

-

Cleavage of Peripheral Side Chains: Porphyrins functionalized with aliphatic or other side chains will preferentially fragment along those chains, providing direct evidence of their composition.[14]

-

Core Fragmentation: While less common under soft CID conditions, modifications to the porphyrin macrocycle itself can lead to complex but interpretable ring-opening pathways.[8]

Caption: The logical sequence of a tandem mass spectrometry experiment for porphyrin characterization.

Part 3: Field-Proven Protocols and Workflows

A trustworthy protocol is a self-validating one. Each step should be designed to confirm the integrity of the analysis, from sample preparation to data acquisition.

Protocol 1: Quality Control of a Synthetic Porphyrin using LC-ESI-MS

Objective: To confirm the molecular weight and assess the purity of a newly synthesized porphyrin.

System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthetic porphyrin.

-

Dissolve in 1 mL of a suitable solvent (e.g., a mixture of dichloromethane and methanol) to create a 1 mg/mL stock solution.

-

Prepare a working solution of ~10 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC Method:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Method (Positive Ion Mode):

-

Ion Source: ESI.

-

Scan Range: m/z 150 - 2000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Acquisition Mode: Full scan with high mass accuracy (<5 ppm).

-

-

Self-Validating Analysis Sequence:

-

Injection 1 (Blank): Inject mobile phase to ensure no system contamination.

-

Injection 2 (Sample): Run the prepared porphyrin sample.

-

Data Review:

-

Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

-

Verify that a peak is present at the expected retention time.

-

Examine the mass spectrum of this peak. Confirm that the measured accurate mass is within 5 ppm of the theoretical mass.

-

Check the isotopic pattern of the molecular ion. It must match the theoretical distribution for the proposed chemical formula.

-

Assess purity by integrating the area of the main peak relative to any impurity peaks in the total ion chromatogram.

-

-

Caption: The iterative cycle of synthesis and MS analysis for quality control.

Protocol 2: MALDI-TOF Analysis of a Metalloporphyrin Assembly

Objective: To confirm the mass of a large, non-covalently bound metalloporphyrin dimer.

System: MALDI-TOF Mass Spectrometer.

Methodology:

-

Matrix Selection & Preparation:

-

Causality: A non-protic matrix is essential to preserve the non-covalent interactions.[9] Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is a common choice.

-

Prepare a saturated solution of DCTB in a volatile solvent like tetrahydrofuran (THF).

-

-

Sample Preparation:

-

Dissolve the metalloporphyrin assembly in THF to a concentration of ~1 mg/mL.

-

Mix the analyte solution and the matrix solution in a 1:10 (analyte:matrix) volume ratio.

-

-

Target Spotting:

-

Pipette 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.

-

Allow the solvent to evaporate completely at room temperature, forming a co-crystal lattice.

-

-

MS Acquisition:

-

Ionization Mode: Positive.

-

Mass Range: Set a wide range to encompass the expected dimer mass (e.g., m/z 500 - 5000).

-

Laser Energy: Begin with low laser energy and gradually increase until a stable ion signal is observed. This is critical to prevent fragmentation of the non-covalent assembly.[9]

-

-

Data Review:

-

Look for the molecular ion corresponding to the intact dimer.

-

Confirm the isotopic distribution, which will be broader for such a large molecule.

-

Note the presence of the monomer ion, as some in-source decay is often unavoidable. The relative intensity of dimer to monomer can give a qualitative sense of the complex's stability in the gas phase.

-

Part 4: Mass Spectrometry in Drug Development

Mass spectrometry is a cornerstone of drug discovery and development, and its role in advancing porphyrin-based therapeutics is profound.[16][17]

-

Hit Identification and Optimization: High-throughput screening of compound libraries against protein targets can be performed using MS-based assays to identify binding partners.[17]

-

Drug Metabolism and Pharmacokinetics (DMPK): LC-MS/MS is the gold standard for studying how a porphyrin-based drug is absorbed, distributed, metabolized, and excreted (ADME). It allows for the sensitive detection and quantification of the parent drug and its metabolites in complex biological matrices like plasma and tissue.[2][17][18]

-

Protein Binding Studies: Techniques like native ESI-MS can be used to study the non-covalent interactions between a porphyrin drug and its target protein, helping to elucidate the mechanism of action.[17][18]

Conclusion

The mass spectrometric analysis of synthetic porphyrins is a multi-faceted discipline that provides indispensable information for chemists, biologists, and materials scientists. By understanding the fundamental principles behind ionization and fragmentation, and by applying robust, self-validating protocols, researchers can move with confidence from novel molecular design to validated function. The continued evolution of mass spectrometry, including the advent of techniques like ion mobility-MS and the development of comprehensive spectral libraries, promises to further accelerate discovery in this exciting field.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the sensitivity of mass spectrometry atmospheric pressure ionization techniques in the analysis of porphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]